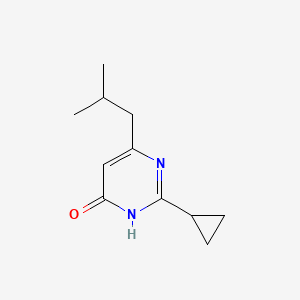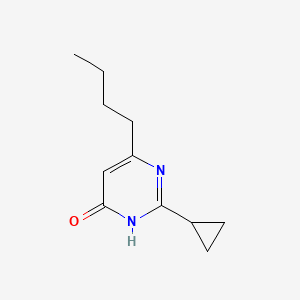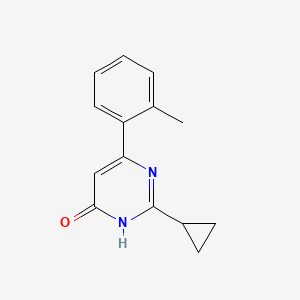![molecular formula C14H22N2 B1486881 3-[2-(4-Méthylpipéridin-1-yl)éthyl]aniline CAS No. 1018517-70-8](/img/structure/B1486881.png)
3-[2-(4-Méthylpipéridin-1-yl)éthyl]aniline
Vue d'ensemble
Description
“3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” is a chemical compound with the molecular formula C14H22N2 . It is a derivative of aniline and piperidine, both of which are important structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” consists of a piperidine ring attached to an aniline group through an ethyl linker . The molecular weight of this compound is 218.34 .Physical and Chemical Properties Analysis
“3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” is a solid compound . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . Its water solubility is calculated to be 0.195 mg/ml .Applications De Recherche Scientifique
Conception et développement de médicaments
3-[2-(4-Méthylpipéridin-1-yl)éthyl]aniline : est un composé qui peut être utilisé dans la conception et le développement de nouveaux produits pharmaceutiques. Sa structure, qui comprend un cycle pipéridine, est une caractéristique commune dans de nombreux médicaments en raison de sa capacité à interagir avec diverses cibles biologiques. La partie pipéridine est connue pour son rôle dans l'amélioration de la pénétration de la barrière hémato-encéphalique, ce qui la rend précieuse dans le développement de médicaments du système nerveux central (SNC) .
Synthèse de dérivés d'alcaloïdes
Les alcaloïdes sont une classe de composés organiques naturels qui contiennent principalement des atomes d'azote basiques. Ce composé peut servir de précurseur dans la synthèse de dérivés d'alcaloïdes, qui présentent une large gamme d'activités pharmacologiques, notamment des propriétés analgésiques, antipaludiques et anti-arythmiques .
Safety and Hazards
Orientations Futures
The future directions for “3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . As piperidine derivatives are present in many pharmaceuticals, there is ongoing interest in developing new synthetic methods and studying their pharmacological properties .
Mécanisme D'action
Target of Action
The primary targets of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
It is suggested that this compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier .
Analyse Biochimique
Biochemical Properties
3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the survival of tumor cell lines such as Huh-7 and A549, indicating its potential cytotoxic activity . Additionally, it may alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline exerts its effects through specific binding interactions with biomolecules. It can bind to receptors or enzymes, leading to changes in their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been identified as a potential inhibitor of cytochrome P450 enzymes, affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites in the body. The compound may also influence the activity of other enzymes and cofactors involved in metabolic processes.
Transport and Distribution
The transport and distribution of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline within cells and tissues are essential for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Its localization and accumulation within cells can affect its function and interactions with other biomolecules. Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is an important aspect of its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall function. For example, localization to the mitochondria may affect cellular respiration and energy production.
Propriétés
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-5-8-16(9-6-12)10-7-13-3-2-4-14(15)11-13/h2-4,11-12H,5-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJFOFILEZIHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1486800.png)


![1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester](/img/structure/B1486804.png)








